

2-(1,3-Benzothiazol-2-yl)aniline chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2-(1,3-Benzothiazol-2-yl)aniline

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An In-depth Technical Guide to 2-(1,3-Benzothiazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of **2-(1,3-Benzothiazol-2-yl)aniline**, a key scaffold in medicinal chemistry.

Chemical Structure and Nomenclature

2-(1,3-Benzothiazol-2-yl)aniline is a heterocyclic aromatic compound featuring a benzothiazole ring system linked to an aniline moiety at the 2-position.

Chemical Structure:

(A 2D representation of the chemical structure)

IUPAC Name: The systematically assigned IUPAC name for this compound is **2-(1,3-benzothiazol-2-yl)aniline**[\[1\]](#)[\[2\]](#).

Synonyms: It is also known by several other names, including 2-(2-Aminophenyl)benzothiazole, 2-Benzothiazol-2-yl-phenylamine, and o-(1,3-benzothiazol-2-yl)aniline[\[1\]](#)[\[2\]](#).

Physicochemical and Quantitative Data

The key physicochemical properties of **2-(1,3-Benzothiazol-2-yl)aniline** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₀ N ₂ S	PubChem[1][2]
Molecular Weight	226.30 g/mol	PubChem[1]
CAS Number	29483-73-6	PubChem[1][2][3]
Appearance	Powder (Varies by purity)	-
XLogP3	3.6	PubChem (Computed)[1]
Hydrogen Bond Donor Count	1	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	3	PubChem (Computed)[1]
Rotatable Bond Count	1	PubChem (Computed)[4]
Exact Mass	226.05646950 Da	PubChem (Computed)[1]
Polar Surface Area	67.2 Å ²	PubChem (Computed)[1]

Experimental Protocols: Synthesis Methodologies

The synthesis of **2-(1,3-Benzothiazol-2-yl)aniline** and its derivatives relies on established organic chemistry principles, primarily condensation and cyclization reactions[3][5].

One of the most common and versatile methods for synthesizing the benzothiazole core involves the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds, such as aldehydes or carboxylic acids[5].

Experimental Protocol:

- **Reactant Preparation:** Dissolve 2-aminobenzenethiol in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol.

- Condensation Reaction: Add an equimolar amount of the desired aldehyde (e.g., 2-aminobenzaldehyde) to the solution.
- Reaction Conditions: Heat the mixture under reflux for several hours (typically 1-4 hours)[5]. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol or water) to remove impurities, and then dried.
- Recrystallization: Further purification can be achieved by recrystallization from an appropriate solvent like ethanol to yield the pure 2-(substituted-phenyl)benzothiazole product.

An alternative and well-established method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine, which leads to the formation of the 2-aminobenzothiazole ring system[3].

Experimental Protocol:

- Reactant Preparation: Dissolve the substituted aniline in a suitable solvent, such as glacial acetic acid.
- Thiocyanation: Add ammonium thiocyanate or potassium thiocyanate to the solution and stir until dissolved[3].
- Cyclization with Bromine: Cool the mixture in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.
- Reaction Completion: After the addition of bromine, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
- Isolation: Pour the reaction mixture into crushed ice. The precipitated solid is filtered, washed thoroughly with water to remove acid, and then washed with a sodium bisulfite solution to remove excess bromine.

- Purification: The crude product is dried and then recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminobenzothiazole derivative.

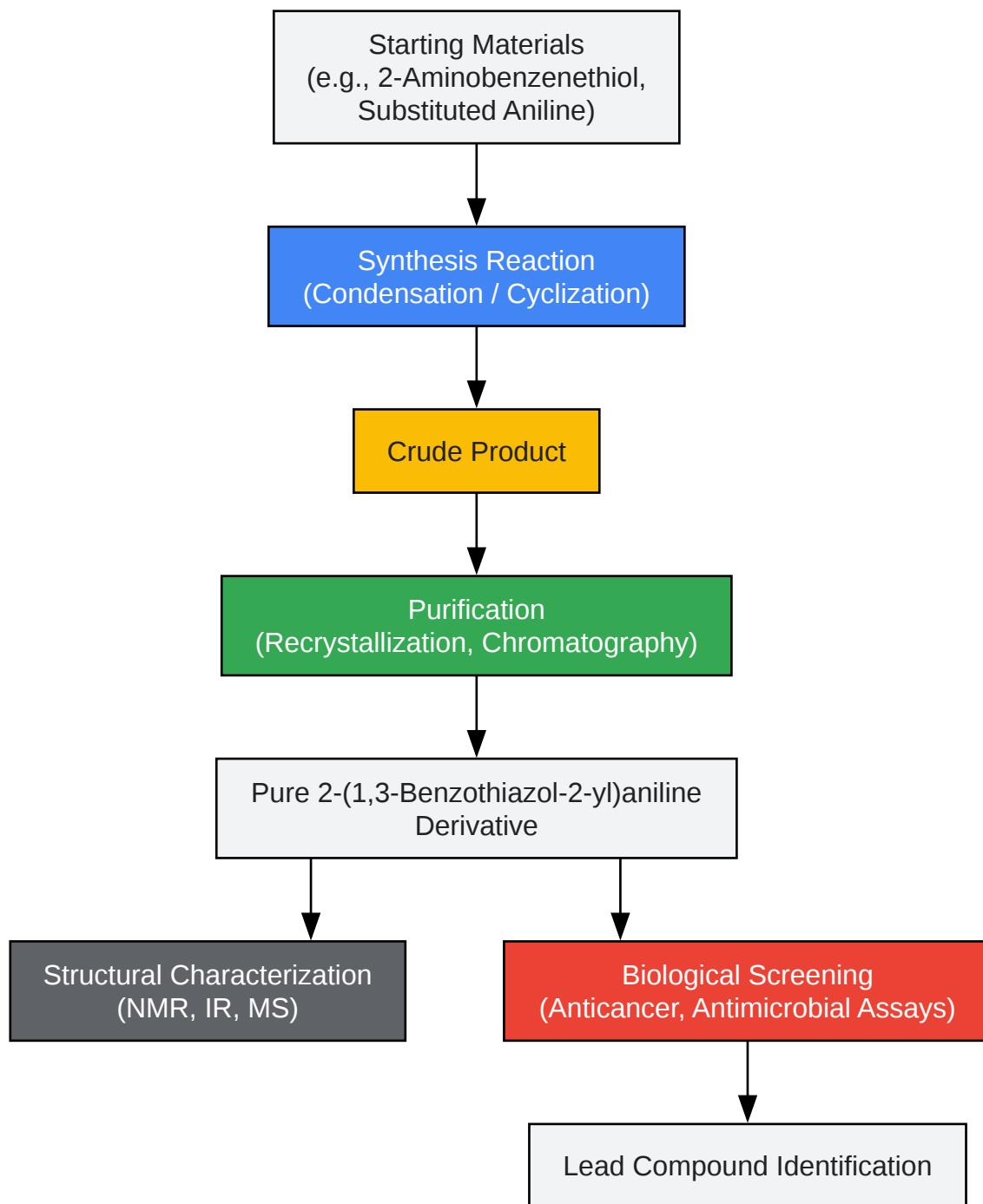
Biological Activity and Drug Development Applications

2-(1,3-Benzothiazol-2-yl)aniline serves as a privileged scaffold in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives[3]. It is a crucial intermediate in the synthesis of novel therapeutic agents[3].

- Anticancer Properties: Derivatives have demonstrated potent and selective antitumor activity against various cancer cell lines, including those of the liver, breast, and prostate[3][6]. The mechanism of action is often attributed to the inhibition of critical enzymes or interaction with cellular DNA, disrupting cancer cell proliferation[3].
- Antimicrobial Agents: The benzothiazole aniline motif is also integral to the development of new antimicrobial compounds. Derivatives have shown significant activity against a spectrum of pathogenic bacteria and fungi, offering a potential avenue to combat multidrug-resistant infections[3].

Mandatory Visualizations

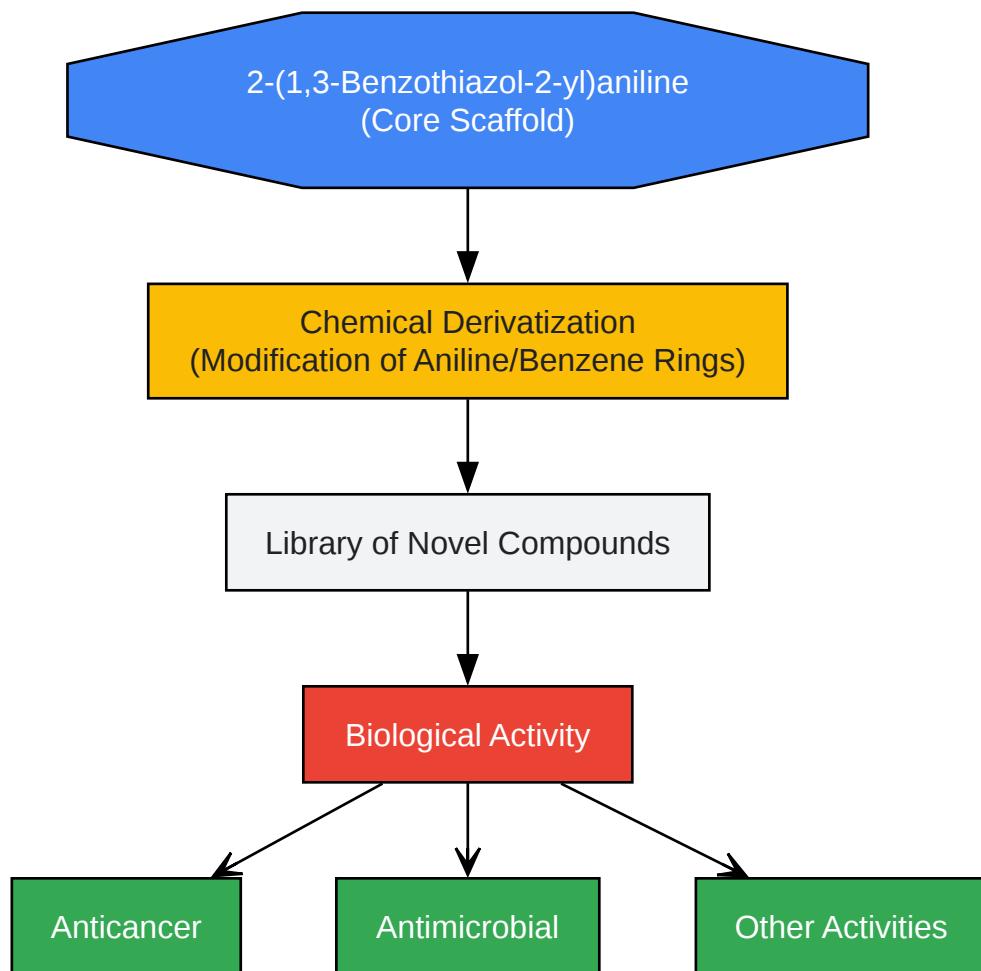
The following diagram illustrates a generalized workflow for the synthesis and subsequent biological screening of **2-(1,3-Benzothiazol-2-yl)aniline** derivatives.



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Caption: Generalized workflow for synthesis and evaluation.

This diagram illustrates the role of the core compound as a scaffold for developing new therapeutic agents.



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Caption: Role as a scaffold in drug discovery.

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